REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8](S(C)(=O)=O)[C:5]2=[N:6][CH:7]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.CN([CH:23]=[O:24])C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N:15]1([C:23]([C:2]2[CH:3]=[C:4]3[CH:10]=[CH:9][NH:8][C:5]3=[N:6][CH:7]=2)=[O:24])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with CO balloon
|
Type
|
CUSTOM
|
Details
|
The system was degassed with vacuum twice before it
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
poured into water
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum evaporation
|
Type
|
ADDITION
|
Details
|
The crude product was treated with 6N NaOH in MeOH for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
MeOH was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuum evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C=1C=C2C(=NC1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.37 mmol | |
AMOUNT: MASS | 80 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |